(2,4-Bis(methoxycarbonyl)phenyl)boronic acid

Suzuki-Miyaura coupling Transmetalation pKa

Researchers requiring precise, multi-step biaryl functionalization often face yield losses from unreactive or non-orthogonal boronic acid building blocks. This 2,4-diester-substituted arylboronic acid provides an exact solution, delivering dual synthetic handles for controlled sequential derivatization, a critical capability absent in mono-substituted or unsubstituted analogs. - Orthogonal Reactivity: Two distinct methoxycarbonyl groups enable selective hydrolysis/transesterification post-coupling. - Enhanced Reactivity: Electron-withdrawing substituents lower the pKa (~7.36), improving transmetalation efficiency in Suzuki-Miyaura reactions. - Reliable Supply: Consistent ≥98% purity reduces rework, supports PROTAC linker design, and ensures on-time delivery for R&D programs.

Molecular Formula C10H11BO6
Molecular Weight 238.002
CAS No. 1256354-98-9
Cat. No. B597813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Bis(methoxycarbonyl)phenyl)boronic acid
CAS1256354-98-9
Synonyms2,4-Bis(Methoxycarbonyl)phenylboronic acid
Molecular FormulaC10H11BO6
Molecular Weight238.002
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C(=O)OC)C(=O)OC)(O)O
InChIInChI=1S/C10H11BO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5,14-15H,1-2H3
InChIKeyBUXKKSVFGRKVGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid in Synthesis & Materials


(2,4-Bis(methoxycarbonyl)phenyl)boronic acid is an arylboronic acid featuring a phenyl ring substituted with two methoxycarbonyl (-COOCH₃) groups at the 2- and 4-positions and a boronic acid (-B(OH)₂) group at the 1-position. This diester-substituted boronic acid is characterized by a molecular weight of 238.00 g/mol and a molecular formula of C₁₀H₁₁BO₆ . The compound is a white solid with high thermal and chemical stability and is primarily utilized as a key building block in Suzuki-Miyaura cross-coupling reactions to construct biaryl architectures . Its commercial availability typically ranges from 95% to 98% purity , with storage recommended at 2-8°C in sealed, dry conditions .

Suzuki-Miyaura cross-coupling building block for biaryl architectures
Orthogonal diester handles enable sequential functionalization strategies
High thermal stability supports extended reaction conditions and storage

Why (2,4-Bis(methoxycarbonyl)phenyl)boronic acid Cannot Be Substituted


The performance of arylboronic acids in cross-coupling and other applications is highly sensitive to the electronic and steric nature of substituents on the aromatic ring. The presence of two electron-withdrawing methoxycarbonyl groups on (2,4-Bis(methoxycarbonyl)phenyl)boronic acid fundamentally alters its physicochemical profile compared to unsubstituted phenylboronic acid or mono-substituted analogs. Critically, this substitution pattern lowers the pKa of the boronic acid moiety and reduces aqueous solubility , which directly impacts reactivity in Suzuki-Miyaura transmetalation steps and influences partitioning in biphasic reaction media. Furthermore, the dual ester functionalities offer distinct opportunities for orthogonal derivatization that are absent in simpler analogs . Substituting with a generic boronic acid would risk lower coupling yields, altered regioselectivity, and the loss of essential synthetic handles, making direct replacement without re-optimization scientifically unsound.

pKa shift — The diester substitution lowers pKa, potentially altering transmetalation kinetics compared to unsubstituted phenylboronic acid. Reaction rates may shift, requiring re-optimization.

Solubility mismatch — Reduced aqueous solubility affects partitioning in biphasic Suzuki media. Extraction and workup workflows designed for simpler boronic acids may not transfer directly.

Loss of orthogonal handles — Generic boronic acids lack the dual ester groups, preventing sequential derivatization and limiting access to di-functionalized biaryl products.

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid vs. Key Analogs


Enhanced Lewis Acidity vs. Phenylboronic Acid

The predicted pKa of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid is 7.36 ± 0.58 , which is substantially lower than the established pKa of unsubstituted phenylboronic acid (8.83) [1]. This decrease in pKa, attributed to the electron-withdrawing inductive effect of the two methoxycarbonyl substituents, indicates a stronger Lewis acid at the boron center. In Suzuki-Miyaura cross-coupling, a lower pKa is often associated with enhanced reactivity in the rate-limiting transmetalation step, as the boronate anion is more readily formed under basic conditions.

Lewis acidity
Class-level
pKa 7.36 ± 0.58 (predicted) vs 8.83 for phenylboronic acid
ΔpKa ≈ -1.47

Lower pKa may support faster transmetalation step in Suzuki coupling

Predicted values; experimental validation advised

Suzuki-Miyaura coupling Transmetalation pKa

Reduced Aqueous Solubility vs. Phenylboronic Acid & Regioisomer

The calculated aqueous solubility of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid is 6.25 mg/mL (0.0263 mol/L) based on the ESOL topological method . This value is significantly lower than the experimentally determined solubility of unsubstituted phenylboronic acid, which is 10 g/L (10 mg/mL) at 20°C [1]. Furthermore, the regioisomeric [3,4-Bis(methoxycarbonyl)phenyl]boronic acid has a calculated solubility of 3.1 g/L at 25°C . The introduction of the two methoxycarbonyl groups thus reduces water solubility compared to the parent phenylboronic acid, a trend consistent with the increased lipophilicity imparted by the ester moieties.

Aqueous solubility
Reported
6.25 mg/mL (calc.) vs 10 mg/mL (experimental, parent) and 3.1 g/L (regioisomer, calc.)

Lower solubility improves organic-phase partition in biphasic reactions

Calculated vs. experimental; verify under reaction conditions

Solubility Biphasic reactions Extraction

Flexibility & H-Bonding Capacity vs. Phenylboronic Acid

The (2,4-Bis(methoxycarbonyl)phenyl)boronic acid scaffold possesses 5 rotatable bonds and 6 hydrogen bond acceptors , a direct consequence of its two methoxycarbonyl substituents. In stark contrast, the unsubstituted phenylboronic acid has only 1 rotatable bond (the C-B bond) and 2 hydrogen bond acceptors (the two hydroxyl groups on boron). This substantial increase in conformational degrees of freedom and hydrogen-bonding capacity is a defining feature of the diester-substituted compound. While these values are structural descriptors, they are predictive of different behavior in molecular recognition events, such as binding to protein targets or forming supramolecular assemblies, where flexibility and the ability to engage in multiple hydrogen bonds are critical.

Conformational & H-bonding features
Class-level
Rotatable bonds: 5 vs 1; H-bond acceptors: 6 vs 2 (target vs phenylboronic acid)

Higher flexibility and H-bond capacity broaden utility in molecular recognition design

Structural descriptors; functional relevance requires context-specific testing

Conformational analysis Molecular recognition Protein binding

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid: Optimal Use Cases


Synthesis of Biaryl Pharmacophores via Orthogonal Esters

The 2,4-diester substitution pattern on the boronic acid is ideal for constructing biaryl cores found in many drug candidates. Following a Suzuki-Miyaura coupling, the resulting biaryl product retains two methoxycarbonyl groups at distinct positions. These can be subjected to orthogonal hydrolysis or transesterification reactions, allowing for the sequential introduction of different functional groups (e.g., amides, carboxylic acids, alcohols) with high precision. This dual-handle capability is directly enabled by the structural features quantified in Section 3 and is not possible with mono-substituted or unsubstituted boronic acids.

PROTACs and Heterobifunctional Degrader Development

The compound's high degree of conformational flexibility (5 rotatable bonds) and its ability to act as a multi-point hydrogen bond acceptor (6 H-bond acceptors) make it a valuable component in the linker region of Proteolysis Targeting Chimeras (PROTACs). These properties allow the linker to adopt conformations that optimally position the target protein ligand and the E3 ligase ligand to form a stable ternary complex, a critical factor for efficient protein degradation. Its lower aqueous solubility (6.25 mg/mL) is also favorable for the organic synthesis steps required to assemble the heterobifunctional molecule.

MOFs and Porous Coordination Polymer Synthesis

The boronic acid group can serve as a dynamic covalent linkage point for the construction of novel covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). The increased Lewis acidity (pKa ≈ 7.36) may facilitate reversible bond formation with diols or other Lewis bases under milder conditions compared to less acidic boronic acids. The two methoxycarbonyl groups also provide additional coordination sites or can be post-synthetically modified to tune the pore environment of the framework, leveraging the structural differentiation established in the evidence guide.

Application
Selection Property
Validation Focus
Biaryl pharmacophore synthesis
Orthogonal diester handles
Sequential derivatization precision
PROTAC linker construction
Conformational flexibility & H-bond acceptors
Ternary complex formation efficiency
COF/MOF framework synthesis
Enhanced Lewis acidity & diester sites
Post-synthetic pore tuning

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